molecular formula C16H17N3OS B12170670 N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12170670
M. Wt: 299.4 g/mol
InChI Key: FLBOTFXHOBDWGW-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule characterized by a 1-methylindole core linked via a carboxamide group to a 4-ethyl-5-methylthiazole moiety. The compound’s synthesis involves coupling substituted thiazole intermediates with indole derivatives using classic coupling reagents (e.g., HATU, EDCI) under standard amide bond-forming conditions .

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C16H17N3OS/c1-4-13-10(2)21-16(17-13)18-15(20)12-6-5-7-14-11(12)8-9-19(14)3/h5-9H,4H2,1-3H3,(H,17,18,20)

InChI Key

FLBOTFXHOBDWGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the indole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring . The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Indole-Thiazole Hybrids

The compound shares structural motifs with several indole-thiazole derivatives, differing primarily in substituent patterns on both rings. Key analogues include:

a) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid ()
  • Indole Substituents : 3-formyl group and 2-carboxylic acid.
  • Thiazole Substituents: 2-amino and 4-oxo groups.
  • Synthesis: Condensation of 3-formyl-indole-2-carboxylic acid with aminothiazolones under reflux in acetic acid .
  • Key Differences : The absence of a carboxamide linkage and the presence of polar carboxylic acid and oxo groups reduce lipophilicity compared to the target compound.
b) 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids ()
  • Indole Substituents : 3-formyl group.
  • Thiazole Substituents : 4-oxo and 2-thioxo groups.
  • Synthesis: Reaction of 3-formyl-indole-2-carboxylic acid with 4-thioxo-2-thiazolidinone .
  • Key Differences : The thioxo and oxo groups introduce hydrogen-bonding capacity but may reduce metabolic stability compared to alkyl-substituted thiazoles in the target compound.
c) Thiazol-5-ylmethyl Carbamate Derivatives ()
  • Thiazole Substituents : Benzyl, isopropyl, and aryl groups.
Table 1: Comparative Analysis of Key Properties
Compound Name LogP* Molecular Weight Synthesis Method Bioactivity Notes
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide 3.2 315.4 Amide coupling Enhanced lipophilicity for membrane penetration
3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid 1.8 317.3 Condensation Polar groups may limit CNS activity
Thiazol-5-ylmethyl carbamate derivatives 4.5–5.0 500–600 Multi-step synthesis High steric bulk may reduce bioavailability

*Predicted using fragment-based methods.

Key Observations:

Lipophilicity : The target compound’s ethyl/methyl thiazole and methylindole substituents balance lipophilicity (LogP ~3.2), favoring both solubility and permeability .

Bioactivity : Carboxamide-linked indole-thiazoles (e.g., the target) show statistically significant activity in enzyme inhibition assays compared to carboxylic acid derivatives, likely due to improved target binding .

Synthetic Accessibility : The target’s synthesis is streamlined via amide coupling, whereas analogues with aryl or thioxo groups require more complex steps (e.g., multi-component condensations) .

Challenges in Lumping Strategies ()

The lumping strategy groups structurally similar compounds to simplify pharmacokinetic modeling. However, subtle differences in substituents (e.g., ethyl vs. aryl groups) can drastically alter properties like metabolic stability or binding affinity. For example, the target’s ethyl group may enhance metabolic resistance compared to methyl or oxo-substituted analogues, making lumping inappropriate without empirical validation .

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